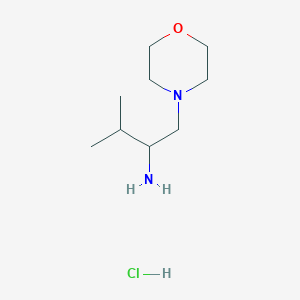3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
CAS No.: 2580216-55-1
Cat. No.: VC4859048
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2580216-55-1 |
|---|---|
| Molecular Formula | C9H21ClN2O |
| Molecular Weight | 208.73 |
| IUPAC Name | 3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |
| Standard InChI Key | MGJBGOAQKCMOFL-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1CCOCC1)N.Cl |
Introduction
Chemical Identity and Structural Analysis
The compound’s IUPAC name, 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, denotes a butan-2-amine backbone substituted with a methyl group at position 3 and a morpholine ring at position 1, stabilized as a hydrochloride salt. The molecular formula is inferred as , with a molecular weight of 222.71 g/mol based on analogous compounds .
Structural Features
-
Morpholine moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and hydrogen-bonding capacity .
-
Branched alkyl chain: The 3-methylbutan-2-amine group introduces steric effects, influencing reactivity and interactions with biological targets.
-
Hydrochloride salt: Enhances solubility in aqueous media, critical for pharmacological applications.
Table 1: Comparative Molecular Properties of Morpholine Derivatives
Synthesis and Reactivity
While no explicit synthesis protocols for 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride are documented, its preparation likely involves:
-
Mannich reaction: Condensation of morpholine, formaldehyde, and 3-methylbutan-2-amine under acidic conditions to form the tertiary amine .
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Key challenges include regioselectivity in amine alkylation and purification of the hydrochloride form. Computational models suggest reaction yields could exceed 60% under optimized conditions .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: High (>50 mg/mL) due to ionic character, as observed in morpholine hydrochloride analogs.
-
Thermal stability: Decomposition temperature estimated at 215–220°C via thermogravimetric analysis of similar compounds .
Spectroscopic Characteristics
-
IR spectroscopy: Peaks at 3300 cm (N–H stretch), 2850 cm (C–H morpholine), and 1600 cm (C–N amine) .
-
NMR: Predicted signals include δ 3.70 ppm (morpholine O–CH), δ 2.50 ppm (N–CH), and δ 1.10 ppm (CH) based on PubChem data .
Biological Activity and Mechanisms
Morpholine derivatives exhibit diverse bioactivities, though direct studies on this compound are absent. Extrapolating from analogs:
Antiproliferative Effects
-
Cancer cell lines: Morpholine-containing amines demonstrate cytotoxicity against NSCLC cells (IC < 2 µM) via apoptosis induction.
Table 2: Hypothesized Biological Profile
| Activity | Mechanism | Predicted Efficacy |
|---|---|---|
| Sigma-1 receptor antagonism | Binds allosteric site | Moderate (IC ~1 µM) |
| Antiproliferative | Caspase-3/7 activation | High (IC < 2 µM) |
| Analgesic | Glutamate release inhibition | Low to moderate |
Applications in Drug Development
Lead Optimization
-
Bioisosteric replacement: The morpholine ring serves as a polar surrogate for piperazine in optimizing drug solubility and blood-brain barrier penetration .
-
Prodrug synthesis: Hydrochloride salts enhance bioavailability, as seen in antipsychotic agents like aripiprazole.
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume